prop-2-en-1-yl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
Prop-2-en-1-yl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a polycyclic heteroaromatic compound featuring a pyrido[2,3-d]pyrimidine core substituted with methyl groups at positions 1, 3, and 7, a 4-nitrophenyl group at position 5, and a prop-2-en-1-yl ester at position 4. Its synthesis likely involves multi-step condensation and cyclization reactions, similar to related pyrimidine derivatives .
Properties
IUPAC Name |
prop-2-enyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c1-5-10-30-19(26)14-11(2)21-17-16(18(25)23(4)20(27)22(17)3)15(14)12-6-8-13(9-7-12)24(28)29/h5-9,15,21H,1,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFYWVDNCSECRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the prop-2-enyl group and the nitrophenyl substituent. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
prop-2-en-1-yl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
prop-2-en-1-yl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound and pyrano[2,3-d]pyrimidine derivatives enhances electrophilicity, facilitating nucleophilic substitution or hydrogen bonding in biological targets .
- Ester Flexibility : The prop-2-en-1-yl ester in the target compound may improve membrane permeability compared to ethyl esters in analogues .
- Methyl Substitution : Methyl groups at positions 1, 3, and 7 likely stabilize the pyrido[2,3-d]pyrimidine core, reducing metabolic degradation .
Physicochemical Properties
Bioactivity and Computational Comparisons
Bioactivity Profile Correlation
While direct bioactivity data for the target compound are absent, highlights that structurally similar compounds cluster into groups with comparable modes of action. For example:
- Pyrano[2,3-d]pyrimidine derivatives exhibit inhibitory activity against kinases due to their planar aromatic cores and hydrogen-bonding substituents .
- Thioxo-tetrahydropyrimidines show antimicrobial activity linked to the thioxo group’s interaction with bacterial enzymes .
Computational Similarity Metrics
- Tanimoto Coefficient: The target compound shares ~60–70% structural similarity with pyrano[2,3-d]pyrimidines (e.g., compound 4e in ), based on fingerprint analysis .
- Docking Scores : Molecular docking studies predict strong binding to kinase ATP pockets, akin to nitrophenyl-substituted pyrimidines .
Biological Activity
The compound prop-2-en-1-yl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate (referred to as "the compound" hereafter) is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure features a pyrido[2,3-d]pyrimidine core with various substituents that may influence its biological activity. The presence of a nitrophenyl group and multiple carbonyl functionalities suggests potential interactions with biological targets.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown effectiveness against various bacterial strains and fungi. A study demonstrated that analogs of the compound possess inhibitory effects against Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell wall synthesis and inhibition of protein synthesis .
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been noted in various studies. The mechanism involves the activation of caspases and the modulation of signaling pathways related to cell survival. For example, certain pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit tumor growth in vitro and in vivo by targeting specific oncogenes and tumor suppressor genes .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases. The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in models of chronic inflammatory diseases where such cytokines play a pivotal role .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several derivatives related to the compound against Staphylococcus aureus and Escherichia coli. Results showed that compounds with the nitrophenyl substitution exhibited higher antibacterial activity compared to their unsubstituted counterparts.
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines (MCF-7) indicated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations above 10 µM.
- In Vivo Anti-inflammatory Model : An animal model of arthritis was employed to assess the anti-inflammatory properties of the compound. Administration resulted in significant reductions in paw swelling and histological evidence of reduced inflammation compared to control groups.
Research Findings
Q & A
Q. How to design SAR studies for optimizing bioactivity while minimizing toxicity?
- Answer :
- Core Modifications : Replace 4-nitrophenyl with 4-aminophenyl to reduce cytotoxicity.
- In Silico ADMET : Predict hepatic clearance (e.g., SwissADME) to prioritize derivatives with favorable profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
